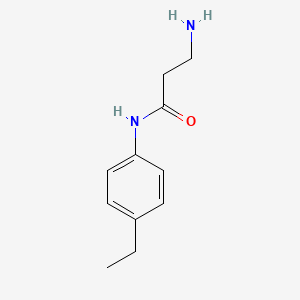

3-Amino-N-(4-ethylphenyl)propanamide

Description

3-Amino-N-(4-ethylphenyl)propanamide is a β-alanyl aminopeptidase substrate analog featuring a para-ethylphenyl substituent. The ethyl group at the para position may influence enzyme-substrate interactions and the detectability of volatile organic compounds (VOCs) released during hydrolysis.

Propriétés

IUPAC Name |

3-amino-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOFSBGQCPJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The provided evidence focuses on three β-alanyl aminopeptidase substrates:

3-Amino-N-(3-fluorophenyl)propanamide

3-Amino-N-(4-methylphenyl)propanamide

3-Amino-N-phenylpropanamide

These compounds were evaluated for their ability to detect P. aeruginosa via VOC evolution using HS-SPME-GC-MS. Key findings are summarized below:

Table 1: Comparison of β-Alanyl Aminopeptidase Substrates

Key Observations:

Substituent Effects on Enzyme Activity :

- The 3-fluoro substituent produced the highest VOC concentration, attributed to enhanced enzyme-substrate affinity or reduced steric hindrance .

- The 4-methyl substituent showed the lowest activity, likely due to steric or electronic effects impairing enzyme recognition .

- The unsubstituted phenyl derivative performed comparably to the 3-fluoro analog statistically (p = 0.3350) but had higher detection limits for its VOC (aniline) .

Analytical Sensitivity: Despite similar enzyme activity, 3-fluoroaniline (from 3-fluoro-substituted substrate) had a lower limit of detection (LOD = 0.09 ppb) and quantification (LOQ = 0.24 ppb) compared to aniline (LOD = 0.15 ppb, LOQ = 0.50 ppb) . This made the 3-fluoro derivative preferable for clinical diagnostics.

Inference for 3-Amino-N-(4-ethylphenyl)propanamide: The 4-ethyl substituent is bulkier than 4-methyl, which may further reduce enzyme activity due to steric hindrance. If hydrolysis releases 4-ethylaniline, its detectability would depend on HS-SPME-GC-MS performance for this VOC. No data on LOD/LOQ for ethyl-substituted analogs is available in the evidence.

Structural and Functional Implications

- Steric Effects : Larger para substituents (e.g., ethyl vs. methyl) may impede access to the enzyme’s active site, reducing catalytic efficiency .

- VOC Properties: Fluorinated VOCs (e.g., 3-fluoroaniline) exhibit better chromatographic detectability than non-fluorinated analogs, a critical factor in assay optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.